tert-Butyl 3-(((5-chloropyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(((5-chloropyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C${15}$H${23}$ClN${4}$O${2}$
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((5-chloropyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyrimidine and tert-butyl piperidine-1-carboxylate.
Formation of Intermediate: The 5-chloropyrimidine is reacted with a suitable amine to form an intermediate compound.
Coupling Reaction: This intermediate is then coupled with tert-butyl piperidine-1-carboxylate under specific reaction conditions, often involving a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((5-chloropyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(((5-chloropyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((5-chloropyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
- tert-Butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-(((5-chloropyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the piperidine moiety. This combination of structural features imparts distinct reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 3-[[(5-chloropyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-6-4-5-11(10-20)7-17-13-18-8-12(16)9-19-13/h8-9,11H,4-7,10H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMHPZBXGYREHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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